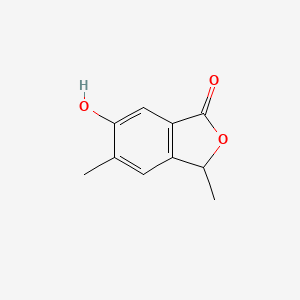![molecular formula C14H12S2 B14332505 Methyl [1,1'-biphenyl]-2-carbodithioate CAS No. 104090-69-9](/img/structure/B14332505.png)
Methyl [1,1'-biphenyl]-2-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [1,1’-biphenyl]-2-carbodithioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group and a carbodithioate functional group attached. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,1’-biphenyl]-2-carbodithioate typically involves the reaction of biphenyl derivatives with methylating agents and carbodithioate precursors. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with carbon disulfide to form the corresponding dithiocarboxylate, which is then methylated using methyl iodide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of methyl [1,1’-biphenyl]-2-carbodithioate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [1,1’-biphenyl]-2-carbodithioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [1,1’-biphenyl]-2-carbodithioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl [1,1’-biphenyl]-2-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This functional group can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, the biphenyl core can interact with hydrophobic regions of biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler derivative without the carbodithioate group, used in various industrial applications.
4-Methylbiphenyl: Similar structure but lacks the carbodithioate group, used in organic synthesis and as a solvent.
Biphenyl-2-thiol: Contains a thiol group instead of a carbodithioate group, used in coordination chemistry and as a building block for more complex molecules.
Uniqueness
Methyl [1,1’-biphenyl]-2-carbodithioate is unique due to the presence of both the methyl and carbodithioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
104090-69-9 |
|---|---|
Molekularformel |
C14H12S2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
methyl 2-phenylbenzenecarbodithioate |
InChI |
InChI=1S/C14H12S2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
CEYAGHIGLHLNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)C1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



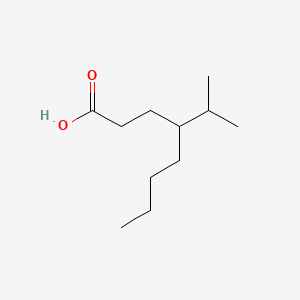
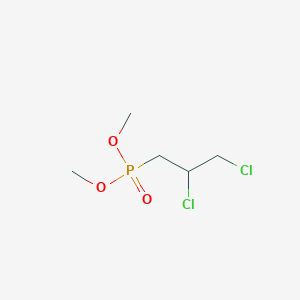
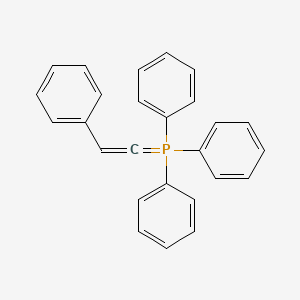

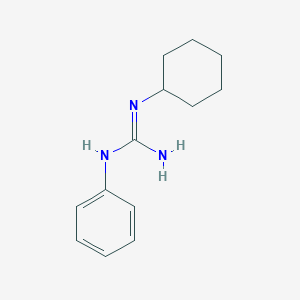
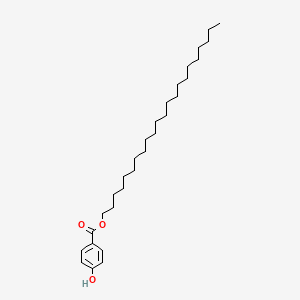
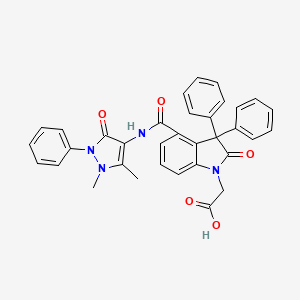
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
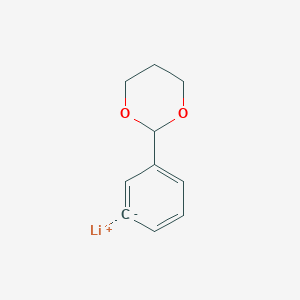
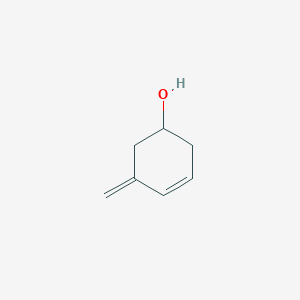
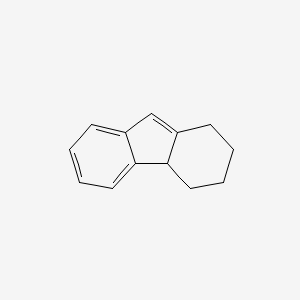
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
